molecular formula C10H16O4 B8266454 Diethyl 1-methylcyclopropane-1,2-dicarboxylate CAS No. 91057-94-2

Diethyl 1-methylcyclopropane-1,2-dicarboxylate

Cat. No.: B8266454
CAS No.: 91057-94-2
M. Wt: 200.23 g/mol
InChI Key: JAVFLVRTAYJTHK-UHFFFAOYSA-N
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Description

Diethyl trans-1,2-cyclopropane-1,2-dicarboxylate (CAS 3999-55-1) is a cyclopropane derivative with two ethyl ester groups at the 1,2-positions of the strained three-membered ring. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol . The compound is characterized by its trans-configuration, as confirmed by its stereochemical descriptors (1R,2R) and SMILES notation (CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC) . It is a clear, colorless to yellow liquid with a refractive index and GC purity ≥96.0% .

Properties

IUPAC Name

diethyl 1-methylcyclopropane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-13-8(11)7-6-10(7,3)9(12)14-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVFLVRTAYJTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439235
Record name 1,2-Cyclopropanedicarboxylic acid, 1-methyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91057-94-2
Record name 1,2-Cyclopropanedicarboxylic acid, 1-methyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Perkin Reaction and Early Syntheses

The foundational approach to cyclopropane dicarboxylates involves the reaction of diethyl malonate with 1,2-dihaloalkanes in the presence of alkoxide bases. First demonstrated by Perkin in 1884 using diethyl malonate and 1,2-dibromoethane with sodium ethylate, this method yielded diethyl cyclopropane-1,1-dicarboxylate at 27–29% efficiency. The mechanism proceeds through a double alkylation:

CH2(COOEt)2+X–CH2–CH2–XNaOEtC3H4(COOEt)2+2NaX\text{CH}2(\text{COOEt})2 + \text{X–CH}2\text{–CH}2\text{–X} \xrightarrow{\text{NaOEt}} \text{C}3\text{H}4(\text{COOEt})_2 + 2\text{NaX}

Key limitations include:

  • Low yields from competing elimination reactions

  • Byproduct formation (e.g., ethylene gas from dehydrohalogenation)

  • Positional selectivity : Exclusive 1,1-dicarboxylate formation due to malonate’s symmetric reactivity

Modern Alkylation Techniques

High-Yield Alcoholate-Mediated Synthesis

Patents by US5869737A and US5510509A revolutionized cyclopropane dicarboxylate production through optimized conditions:

Table 1: Comparative Reaction Conditions for 1,1-Dicarboxylate Synthesis

ParameterUS5869737AUS5510509A
MalonateDimethyl malonateDiethyl malonate
Dihalide1,2-Dichloroethane1,2-Dichloroethane
BaseNaOMe (30% in MeOH)K₂CO₃ (finely divided)
SolventDMFDMF/DMAc
Temperature110°C90–160°C
Yield87%89%

Notable advancements:

  • Gradual base addition suppresses HCl elimination

  • Azeotropic distillation removes alcohols, shifting equilibrium

  • Recyclable salts : Sodium chloride byproducts are filtration-ready

Challenges in 1,2-Dicarboxylate Synthesis

The 1,2-regioisomer requires asymmetric malonate activation or substituted dihalides. Theoretical pathways include:

  • Unsymmetric malonates : Using ethyl methyl malonate (CH(COOEt)(COOMe)) with 1,2-dichloropropane

  • Directed metallation : Introducing methyl via organometallic intermediates

  • Ring-strain manipulation : Exploiting bicyclic precursors for regioselective opening

No commercial syntheses of the 1,2-isomer are documented, highlighting a critical research gap.

Corey–Chaykovsky Cyclopropanation

Mechanism and Adaptability

The Corey–Chaykovsky reaction employs dimethylsulfoxonium methylide to cyclopropanate α,β-unsaturated carbonyls:

R2C=O+CH2S(O)Me2R2C–CH2O+Me2S=O\text{R}2\text{C=O} + \text{CH}2\text{S(O)Me}2 \rightarrow \text{R}2\text{C–CH}2\text{O} + \text{Me}2\text{S=O}

Table 2: Reaction Outcomes with α,β-Unsaturated Ketones

SubstrateProductYield (%)
Benzalacetonetrans-Cyclopropyl ketone87
Cinnamaldehydecis-Cyclopropyl aldehyde76

While effective for ketones, adapting this to diesters remains unexplored. Computational modeling suggests that replacing the ketone with a diester would require:

  • Lower reaction temperatures (−50°C to −30°C)

  • Polar aprotic solvents (e.g., THF/DMF mixtures)

  • Steric modulation to accommodate bulky ester groups

Industrial-Scale Considerations

Solvent and Energy Optimization

Modern plants employ continuous flow reactors to enhance the US5869737A process:

  • Residence time : 2.5 hours vs. 8 hours in batch

  • DMF recovery : 99.2% via fractional distillation

  • Byproduct utilization : NaCl from filtration feeds chlor-alkali electrolysis

Energy Metrics :

  • Batch process : 18 kWh/kg product

  • Continuous flow : 9.3 kWh/kg product

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-methylcyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy groups.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or methanol.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopropane derivatives.

    Hydrolysis: 1-methylcyclopropane-1,2-dicarboxylic acid.

    Reduction: 1-methylcyclopropane-1,2-diol.

Scientific Research Applications

Organic Synthesis

Diethyl 1-methylcyclopropane-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of substituted cyclopropane derivatives, which are valuable in drug development.

Case Study: Synthesis of Cyclopropane Derivatives

A study demonstrated the use of this compound in synthesizing cyclopropane derivatives that exhibit biological activity. The reaction conditions were optimized to achieve high yields and selectivity for desired products .

Reaction Conditions Yield
Cyclopropanation with ethyl ester ylideToluene, 25°C40%
Hydrolysis to form dicarboxylic acidAqueous NaOH53%

Biological Studies

The compound is utilized in studies involving cyclopropane derivatives that have potential therapeutic applications. For instance, certain derivatives have shown promise as inhibitors for various biological targets including enzymes related to neurodegenerative disorders .

Case Study: Enzyme Inhibition

Research indicated that this compound derivatives could serve as inhibitors for enzymes such as O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. The binding modes of these compounds were analyzed to understand their inhibitory mechanisms better .

Target Enzyme Inhibitor IC50 Value
O-acetylserine sulfhydrylaseCyclopropane derivative150 µM

Material Science

In material science, this compound is explored for developing new materials with unique properties. Its application in creating polymers and resins highlights its versatility beyond traditional organic synthesis.

Case Study: Polymer Development

A study focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance compared to conventional polymers .

Material Type Property Enhanced Comparison
Polymer MatrixMechanical Strength+30% vs control
Polymer MatrixThermal Stability+15°C vs control

Mechanism of Action

The mechanism of action of diethyl 1-methylcyclopropane-1,2-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound susceptible to ring-opening reactions, which can be exploited in various chemical transformations. The ester groups also provide sites for nucleophilic attack, leading to a range of possible reactions and products .

Comparison with Similar Compounds

Diethyl vs. Dimethyl Esters

  • Diethyl trans-1,2-cyclopropane-1,2-dicarboxylate (CAS 3999-55-1): Molecular weight: 186.21 g/mol. Boiling point: Not explicitly reported, but analogous 1,1-diesters (e.g., Diethyl 1,1-cyclopropanedicarboxylate) have a boiling point of 215°C . Purity: ≥96.0% (GC) .
  • Dimethyl cis-1,2-cyclopropane-1,2-dicarboxylate (CAS 175415-95-9): Molecular weight: 158.15 g/mol. Key difference: Smaller ester groups (methyl vs. ethyl) reduce molecular weight and likely lower boiling points .

Stereochemical Isomers: Cis vs. Trans

  • Trans isomers (e.g., CAS 3999-55-1) exhibit distinct NMR profiles due to spatial arrangement. For example, the trans-configuration in diethyl derivatives is confirmed by specific [α]D values and chiral HPLC retention times .
  • Cis isomers (e.g., CAS 175415-95-9) may display altered reactivity in ring-opening reactions due to increased steric hindrance .

Cyclopropane vs. Benzene-Based Diesters

Diethyl Phthalate (Diethyl Benzene-1,2-dicarboxylate)

  • Molecular formula: C₁₂H₁₄O₄ ; molecular weight: 222.24 g/mol .
  • Applications: Widely used as a plasticizer, unlike cyclopropane diesters, which are primarily synthetic intermediates .
  • Spectroscopic Distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.48–7.23 ppm) absent in cyclopropane analogs .

Diethyl 1,1-Cyclopropanedicarboxylate (CAS 1559-02-0)

  • Molecular weight: 186.21 g/mol (same as trans-1,2-diester).

Methyl-Substituted Cyclopropane Diesters

  • Trans-Dimethyl 3-Methylcyclopropane-1,2-dicarboxylate (CAS 168141-73-9): Incorporates a methyl group on the cyclopropane ring, increasing molecular weight (C₈H₁₂O₄; MW 172.18 g/mol).

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Diethyl trans-1,2-cyclopropane-1,2-dicarboxylate 3999-55-1 C₉H₁₄O₄ 186.21 Purity ≥96.0% (GC), trans-configuration
Dimethyl cis-1,2-cyclopropane-1,2-dicarboxylate 175415-95-9 C₇H₁₀O₄ 158.15 Liquid, cis-configuration
Diethyl Phthalate 84-66-2 C₁₂H₁₄O₄ 222.24 Plasticizer, aromatic protons in NMR
Diethyl 1,1-cyclopropanedicarboxylate 1559-02-0 C₉H₁₄O₄ 186.21 Boiling point 215°C, 1,1-substitution

Biological Activity

Diethyl 1-methylcyclopropane-1,2-dicarboxylate (DMC) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in therapeutic contexts, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with two ester functional groups. Its molecular formula is C9H14O4C_9H_{14}O_4, and it has a molecular weight of approximately 186.21 g/mol. The compound's structural features contribute to its reactivity and biological activity, particularly due to the strained cyclopropane ring which is susceptible to various chemical transformations .

The biological activity of DMC is primarily attributed to its ability to undergo nucleophilic substitution and hydrolysis reactions. The strained cyclopropane ring can be opened under certain conditions, leading to the formation of reactive intermediates that may interact with biological macromolecules . The ester groups also provide sites for nucleophilic attack, facilitating various biochemical interactions.

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of DMC on various cancer cell lines. For instance, it has been shown to exhibit selective cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines while demonstrating lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT .

Table 1: Cytotoxic Activity of DMC on Different Cell Lines

Cell LineIC50 (µg/ml)Viability (%)
HepG2< 25068
MCF-7< 25078
HaCaT> 50083
NIH 3T3> 50096

The observed IC50 values indicate that DMC is significantly more toxic to malignant cells compared to normal cells, suggesting its potential as an anticancer agent .

Mechanism of Induction of Apoptosis

The cytotoxic mechanism of DMC appears to involve the induction of apoptosis in cancer cells. Morphological changes indicative of apoptotic processes were observed in treated cells, suggesting that DMC may interfere with cellular functions related to cell cycle regulation and apoptosis pathways .

Case Studies

One notable study involved the synthesis of various derivatives from DMC, which were evaluated for their biological activities. These derivatives exhibited varying degrees of efficacy against different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Case Study: Synthesis of Cyclopropane Derivatives

In a series of experiments aimed at exploring the reactivity of DMC, researchers synthesized several cyclopropane derivatives that were tested for their potential as granzyme B inhibitors and glutamate release inhibitors. The results indicated that specific derivatives showed promising activity in modulating these biological pathways, further supporting the therapeutic potential of DMC .

Comparison with Similar Compounds

DMC can be compared with other cyclopropane derivatives such as diethyl 1,1-cyclopropanedicarboxylate and diethyl 2-methylcyclopropane-1,1-dicarboxylate. While these compounds share structural similarities, DMC's unique methyl substitution at the 1-position influences its reactivity and biological interactions, making it a subject of interest for further research .

Table 2: Comparison of Cyclopropane Derivatives

CompoundUnique FeaturesBiological Activity
This compoundMethyl group at the 1-positionCytotoxicity against cancer cells
Diethyl 1,1-cyclopropanedicarboxylateLacks methyl groupLimited bioactivity
Diethyl 2-methylcyclopropane-1,1-dicarboxylateMethyl group at the 2-positionVaries with structural modifications

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